Mcp-tva-argipressin, also known as d(CH₂)₅[Tyr(Et)²,Val⁴,des-Gly⁹]AVP, is a synthetic peptide analog of arginine vasopressin (AVP). AVP is an endogenous hormone involved in various physiological processes, including water retention, vasoconstriction, and platelet function. Mcp-tva-argipressin has been extensively studied for its biological properties and potential applications in research and industry .
Mcp-tva-argipressin is chemically synthesized using solid-phase peptide synthesis (SPPS). Its sequence includes modifications at specific amino acid positions, such as the substitution of tyrosine (Tyr) with ethyltyrosine (Et) at position 2 and the deletion of glycine (Gly) at position 9. These modifications enhance its stability and activity .
The molecular structure of Mcp-tva-argipressin consists of a cyclic peptide backbone with a disulfide bridge. It retains the essential pharmacophore of AVP, including the vasopressin receptor-binding motif. The presence of the trifluoromethylphenyl group contributes to its bioactivity .
The compound is derived from vasopressin, which is a cyclic nonapeptide hormone consisting of nine amino acids. The specific modifications in Mcp-tva-argipressin are intended to improve its pharmacological properties, such as stability and receptor selectivity.
Mcp-tva-argipressin falls under the classification of peptide hormones and is categorized as a vasopressor agent. It acts on specific receptors in the body to exert its effects on vascular tone and fluid balance.
The synthesis of Mcp-tva-argipressin typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Mcp-tva-argipressin retains the cyclic structure characteristic of vasopressin, with specific modifications that enhance its receptor binding affinity and biological activity.
Mcp-tva-argipressin undergoes various biochemical reactions upon administration:
The mechanism of action for Mcp-tva-argipressin involves its interaction with specific vasopressin receptors:
The onset of action for Mcp-tva-argipressin can be rapid (within minutes), with effects lasting up to 20 minutes post-administration, depending on dosage and individual patient factors.
Mcp-tva-argipressin is primarily utilized in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3